molecular formula C14H8Cl2F3NO B15016706 4-chloro-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol

4-chloro-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol

Cat. No.: B15016706
M. Wt: 334.1 g/mol
InChI Key: MJPMPZDJOLQOFR-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of chloro, trifluoromethyl, and imino groups attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves the reaction of 4-chlorophenol with 2-chloro-5-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imino linkage between the two aromatic rings. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

4-chloro-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the imino group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol
  • 4-chloro-2-[(E)-{[2-bromo-5-(trifluoromethyl)phenyl]imino}methyl]phenol
  • 4-chloro-2-[(E)-{[2-chloro-5-(difluoromethyl)phenyl]imino}methyl]phenol

Uniqueness

4-chloro-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H8Cl2F3NO

Molecular Weight

334.1 g/mol

IUPAC Name

4-chloro-2-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C14H8Cl2F3NO/c15-10-2-4-13(21)8(5-10)7-20-12-6-9(14(17,18)19)1-3-11(12)16/h1-7,21H

InChI Key

MJPMPZDJOLQOFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N=CC2=C(C=CC(=C2)Cl)O)Cl

Origin of Product

United States

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